2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride
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Overview
Description
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride is a chemical compound with the molecular formula C12H14ClN3. It is an off-white solid at room temperature and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride typically involves the cyclization of intermediate compounds. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with an azide, followed by an iodine-mediated electrophilic cyclization . The reaction conditions often include the use of bases such as NaHCO3 or K3PO4 to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization reactions.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for electrophilic cyclization, bases like NaHCO3 and K3PO4, and various boronic acids for Suzuki cross-coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki cross-coupling reactions can yield various substituted derivatives of the compound .
Scientific Research Applications
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential antiproliferative activity against cancer cell lines.
Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and activate caspase 9, which are key components of the apoptotic pathway . This suggests that the compound can trigger cell death in certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
- 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride
- 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Uniqueness
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions and exhibit significant biological activity. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-5-10(6-3-1)15-9-12-11(14-15)7-4-8-13-12;/h1-3,5-6,9,13H,4,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNJNGNHKGBLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C=C2NC1)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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